Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
“Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound. Its hydrochloride variant has a CAS Number of 1628833-38-4 and a molecular weight of 220.7 . The compound is also known by its IUPAC name, methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is 1S/C9H16N2O2.ClH/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H . This code provides a textual representation of the molecule’s structure. For a more visual representation, you may want to use a chemical drawing software to visualize the structure based on this InChI code.Physical And Chemical Properties Analysis
“Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” has a molecular weight of 220.7 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Functionalization
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a key compound in the synthesis of pharmaceutically important structures. Its synthesis involves methods like nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes. The synthesized compounds contain two differentiated sites for further functionalization through reductive amination or amidation (Smith et al., 2016).
Antitubercular Properties
Compounds derived from methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate show promising antitubercular properties. One study describes benzothiazinone derivatives containing this moiety, which exhibited potent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Catalytic and Asymmetric Synthesis
The spiroindoline structure, featuring 2,7-diazaspiro[4.4]nonane, is found in various complex and biologically active alkaloids. A catalytic asymmetric cascade process was developed to construct spiroindolines, demonstrating the versatility of this moiety in complex organic synthesis (Pan et al., 2020).
Inhibiting Osteoclast Activities
Recent research has focused on 2,7-diazaspiro[4,4]nonane derivatives as potential osteoclast activity inhibitors. These compounds can prevent pathological bone loss in mice without affecting bone formation, offering new avenues in osteoporosis treatment (Mounier et al., 2020).
Solid-Phase Synthesis Applications
The compound also finds use in solid-phase synthesis, particularly in the synthesis of base-sensitive oligonucleotides. This demonstrates its role as a versatile linker in complex chemical processes (Leisvuori et al., 2008).
Safety And Hazards
The safety information for “Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
properties
IUPAC Name |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPVDFWOWHPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CC1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate |
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